ethyl (2S)-2-[6-(4-chlorophenoxy)hexyl]oxirane-2-carboxylate

Catalog No.
S1482611
CAS No.
828934-40-3
M.F
C17H23ClO4
M. Wt
326.8 g/mol
Availability
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
ethyl (2S)-2-[6-(4-chlorophenoxy)hexyl]oxirane-2-c...

CAS Number

828934-40-3

Product Name

ethyl (2S)-2-[6-(4-chlorophenoxy)hexyl]oxirane-2-carboxylate

IUPAC Name

ethyl (2S)-2-[6-(4-chlorophenoxy)hexyl]oxirane-2-carboxylate

Molecular Formula

C17H23ClO4

Molecular Weight

326.8 g/mol

InChI

InChI=1S/C17H23ClO4/c1-2-20-16(19)17(13-22-17)11-5-3-4-6-12-21-15-9-7-14(18)8-10-15/h7-10H,2-6,11-13H2,1H3/t17-/m0/s1

InChI Key

DZLOHEOHWICNIL-KRWDZBQOSA-N

SMILES

CCOC(=O)C1(CO1)CCCCCCOC2=CC=C(C=C2)Cl

Synonyms

(S)-2-[6-(4-Chlorophenoxy)hexyl]oxiranecarboxylic Acid, Ethyl Ester

Canonical SMILES

CCOC(=O)C1(CO1)CCCCCCOC2=CC=C(C=C2)Cl

Isomeric SMILES

CCOC(=O)[C@@]1(CO1)CCCCCCOC2=CC=C(C=C2)Cl

S-Etomoxir is the stereochemical isomer of Etomoxir, a compound known for inhibiting carnitine palmitoyltransferase-1 (CPT-1) []. CPT-1 is an enzyme located on the outer mitochondrial membrane that plays a crucial role in fatty acid metabolism. S-Etomoxir is the specific enantiomer with the (2S) configuration, while Etomoxir is a racemic mixture containing both (2R) and (2S) forms []. Due to its stereospecificity, S-Etomoxir has garnered interest in research for its potential therapeutic effects.


Molecular Structure Analysis

S-Etomoxir possesses a unique structure containing several key features:

  • Ester linkage: An ethyl ester group (CH3CH2-O-C=O) is attached to the carboxylic acid group (COOH), influencing its solubility and potential for metabolic breakdown [].
  • Oxirane ring: A three-membered epoxide ring (oxirane) introduces a reactive site within the molecule [].
  • Chlorinated aromatic ring: A chlorine atom (Cl) is present on a benzene ring linked to an ether group (C-O-C) which may contribute to its interaction with biological targets [].
  • Stereocenter: The carbon atom bearing the oxirane ring (C-2) is a stereocenter, with the (S) configuration in S-Etomoxir, leading to its specific biological activity compared to the (R) enantiomer [].

Chemical Reactions Analysis

The epoxide ring in S-Etomoxir makes it susceptible to ring-opening reactions. Depending on the reaction conditions, it can react with nucleophiles, leading to the formation of new products [].


Physical And Chemical Properties Analysis

  • Melting point: Around 32-34 °C (data for Etomoxir) [].
  • Boiling point: Likely high, estimated to be around 405 °C (data for Etomoxir) [].
  • Solubility: Potentially soluble in organic solvents like dichloromethane and chloroform due to the presence of hydrophobic groups [].
  • Stability: The ester linkage and epoxide ring suggest potential susceptibility to hydrolysis and nucleophilic attack, respectively [].

S-Etomoxir acts as an irreversible inhibitor of carnitine palmitoyltransferase-1 (CPT-1) on the outer mitochondrial membrane. CPT-1 is responsible for transporting long-chain fatty acids into the mitochondria for energy production. By inhibiting CPT-1, S-Etomoxir disrupts fatty acid oxidation and promotes the utilization of alternative fuels like glucose. This mechanism has potential applications in treating diseases associated with abnormal fatty acid metabolism.

  • Mild toxicity: Etomoxir exhibits mild to moderate toxicity in animal studies. Similar effects might be expected for S-Etomoxir.
  • Skin and eye irritation: The presence of the epoxide ring suggests potential for skin and eye irritation upon contact [].

Synthesis and Characterization:

Ethyl (2S)-2-[6-(4-chlorophenoxy)hexyl]oxirane-2-carboxylate, also known as (S)-(+)-Etomoxir, is a synthetic chiral molecule with potential applications in various scientific research fields. Its synthesis involves multiple steps, including the preparation of a chiral intermediate and subsequent ring-closing reaction. The characterization of this compound is typically done using various techniques such as nuclear magnetic resonance (NMR) spectroscopy, infrared (IR) spectroscopy, and mass spectrometry, which confirm its structure and purity. []

Potential Biological Activities:

Research suggests that ethyl (2S)-2-[6-(4-chlorophenoxy)hexyl]oxirane-2-carboxylate might possess various biological activities, including:

  • Antioxidant properties: Studies indicate that this compound might exhibit antioxidant activity by scavenging free radicals, potentially protecting cells from oxidative damage. []
  • Antifungal activity: Research suggests that this compound might exhibit antifungal activity against various fungal strains, though further investigation is needed to understand its mechanism of action and potential applications. [, ]
  • Modulation of cellular signaling pathways: This compound might interact with certain cellular signaling pathways, potentially influencing cell proliferation, differentiation, and survival. However, further research is necessary to elucidate the specific pathways involved and their potential therapeutic implications. []

Current Research and Future Directions:

Currently, research on ethyl (2S)-2-[6-(4-chlorophenoxy)hexyl]oxirane-2-carboxylate is primarily focused on:

  • Understanding its mechanism of action: This involves further elucidating the molecular pathways and cellular processes involved in the observed biological activities.
  • Evaluating its efficacy and safety in pre-clinical models: This involves testing the compound in animal models to assess its potential therapeutic effects and identify any potential safety concerns.
  • Developing potential drug delivery systems: If pre-clinical studies are promising, research efforts might focus on developing suitable drug delivery systems to improve the compound's bioavailability and efficacy.

XLogP3

4.3

MeSH Pharmacological Classification

Enzyme Inhibitors

Wikipedia

Etomoxir

Dates

Modify: 2023-09-14

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